![molecular formula C15H9FN2O3 B2981093 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1509828-71-0](/img/structure/B2981093.png)

2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a chemical compound with the molecular formula C15H9FN2O3 and a molecular weight of 284.24 . It is also known by its CAS Number: 1509828-71-0 .

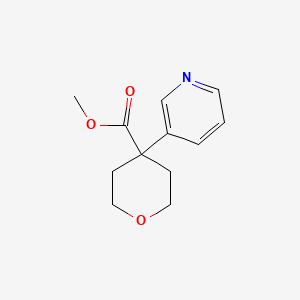

Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to an oxadiazole ring, which is further substituted with a 4-fluorophenyl group . A detailed molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 481.9±55.0 °C and a predicted density of 1.379±0.06 g/cm3 . Its pKa is predicted to be 3.12±0.36 .Scientific Research Applications

Synthesis and Characterization

A series of 1,3,4-oxadiazole derivatives were synthesized from 3-chloro-2-fluoro benzoic acid, showcasing significant biological activities supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016). This highlights the potential of 1,3,4-oxadiazole derivatives in pharmacological research, emphasizing their synthesis and evaluation for therapeutic applications.

Mesomorphic Properties

Research into fluorinated 1,2,4-oxadiazoles investigated their mesomorphic (liquid crystalline) properties, influenced by substituent lengths and the position of fluorine groups. This work contributes to the development of materials with specific optical and electronic properties (Karamysheva et al., 2002).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition ability towards mild steel in acidic environments, demonstrating the potential for these compounds in industrial applications to protect metals from corrosion (Ammal et al., 2018).

Anticancer Evaluation

Another study focused on the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, showing promising activity against breast cancer cell lines. This research underlines the importance of these compounds in the development of new anticancer therapies (Salahuddin et al., 2014).

Antibacterial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating good efficacy against various bacterial strains and Mycobacterium tuberculosis. This suggests a potential for these compounds in addressing infectious diseases (Shingare et al., 2018).

Mechanism of Action

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOLYQCLQRHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2981011.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)

![2-chloro-N-[2-(prop-2-en-1-yloxy)ethyl]quinoline-4-carboxamide](/img/structure/B2981022.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)

![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)